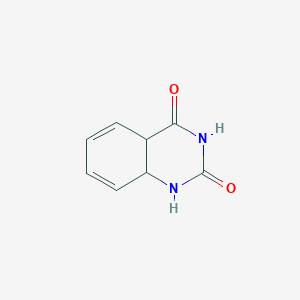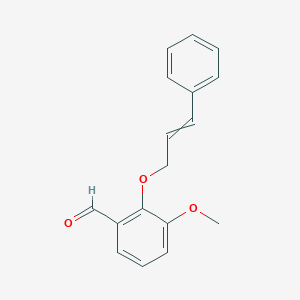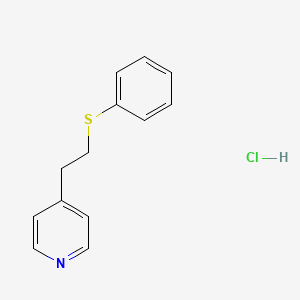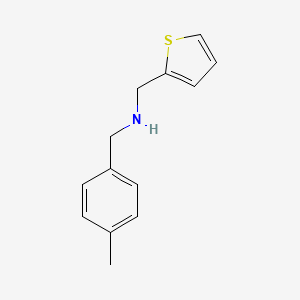![molecular formula C21H20ClN3O5S B12485728 2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B12485728.png)
2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted phenoxy group, a methoxyphenyl sulfonamide group, and a pyridinylmethyl acetamide group.
Métodos De Preparación
The synthesis of 2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloro-4-nitrophenol with 4-methoxybenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-pyridinemethanol in the presence of a base to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group in the intermediate can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyridinylmethyl group can enhance binding affinity through π-π interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar compounds include other sulfonamide derivatives and phenoxyacetamide compounds. Compared to these compounds, 2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:
- 4-chloro-2-hydroxy-4-methoxybenzophenone
- Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.
Propiedades
Fórmula molecular |
C21H20ClN3O5S |
|---|---|
Peso molecular |
461.9 g/mol |
Nombre IUPAC |
2-[2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy]-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C21H20ClN3O5S/c1-29-17-4-2-16(3-5-17)25-31(27,28)18-6-7-20(19(22)12-18)30-14-21(26)24-13-15-8-10-23-11-9-15/h2-12,25H,13-14H2,1H3,(H,24,26) |
Clave InChI |
YQNYNFUDZHARHG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC=NC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12485659.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12485671.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B12485673.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12485682.png)
![8-fluoro-N,N-dimethyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B12485684.png)
![N~2~-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12485686.png)
![N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B12485692.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide](/img/structure/B12485697.png)
![N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B12485699.png)


![ethyl 1-benzyl-5-{3-[(diphenylmethyl)amino]-2-hydroxypropoxy}-2-methyl-1H-indole-3-carboxylate](/img/structure/B12485722.png)
